
Bufotalinin
Overview
Description
Bufotalinin is a steroid compound found in the venom of certain toad species. It belongs to the class of bufadienolides, which are known for their potent biological activities, including cardiotoxic and anticancer properties . This compound is structurally characterized by a steroid nucleus with a lactone ring at the C-17 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bufotalinin can be synthesized through various chemical routes. One common method involves the extraction from toad venom, followed by purification using chromatographic techniques . The compound can also be synthesized via multi-step organic synthesis, starting from simpler steroid precursors. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the skin and parotid glands of toads. The extraction process involves solvent extraction, followed by purification through crystallization or chromatography . Advances in biotechnology have also explored the use of microbial fermentation to produce this compound, although this method is still under development.
Chemical Reactions Analysis
Types of Reactions: Bufotalinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form bufotalin, a related compound with similar biological activities.
Substitution: Substitution reactions involving this compound can introduce different functional groups, altering its biological activity.
Common Reagents and Conditions:
Major Products:
Oxidation: Bufotalin
Reduction: Dihydrothis compound
Substitution: Various substituted bufotalinins with altered biological activities.
Scientific Research Applications
Anticancer Properties
Bufotalinin exhibits potent anticancer activity across various cancer types, making it a promising candidate for therapeutic development.
Case Studies
- Triple-Negative Breast Cancer : A study demonstrated that this compound effectively suppressed the proliferation of MDA-MB-231 and HCC1937 TNBC cells, promoting cell cycle arrest and apoptosis while inhibiting migration .
- Hepatocellular Carcinoma : Research indicated that this compound significantly inhibited the viability of Hep3B cells, achieving an inhibition rate of 80% . The compound also showed promising results against doxorubicin-resistant liver cancer cells.
Antiviral Activity
This compound possesses antiviral properties that have been explored in various studies.
Case Studies
- A study reported that this compound exhibited significant antiviral activity against rabies virus in vitro, suggesting its potential for further development as a therapeutic agent against viral infections .
Anti-inflammatory Effects
In addition to its anticancer and antiviral properties, this compound also demonstrates anti-inflammatory effects.
Case Studies
- Research involving toad skin extracts indicated that this compound could effectively reduce inflammation markers in human monocyte cell lines stimulated with lipopolysaccharide (LPS) .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its clinical application.
Parameter | Value |
---|---|
Half-life in plasma | 28.6 minutes |
Mean residence time (MRT) | 14.7 minutes |
These pharmacokinetic properties suggest a relatively short duration of action, which may influence dosing strategies in therapeutic contexts .
Mechanism of Action
Bufotalinin exerts its effects primarily through interaction with cellular targets such as the sodium-potassium ATPase pump. This interaction leads to an increase in intracellular calcium levels, which can induce apoptosis in cancer cells . This compound also modulates signaling pathways, including the STAT3/EMT axis, which is involved in cancer cell proliferation and metastasis .
Comparison with Similar Compounds
Bufotalinin is unique among bufadienolides due to its specific structural features and biological activities. Similar compounds include:
This compound stands out due to its potent anticancer effects and specific mechanism of action, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(2S,4R,6R,7R,11S,14S,16S)-14,16-dihydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecane-11-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-21-7-5-16-17(6-9-23(28)11-15(26)4-8-22(16,23)13-25)24(21)19(30-24)10-18(21)14-2-3-20(27)29-12-14/h2-3,12-13,15-19,26,28H,4-11H2,1H3/t15-,16?,17?,18+,19+,21+,22-,23-,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFUTHRVUVOENP-SHFSIXQYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C14C(O4)CC2C5=COC(=O)C=C5)CCC6(C3(CCC(C6)O)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3C([C@@]14[C@H](O4)C[C@@H]2C5=COC(=O)C=C5)CC[C@]6([C@@]3(CC[C@@H](C6)O)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971588 | |
Record name | 3,5-Dihydroxy-19-oxo-14,15-epoxybufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
562-21-0 | |
Record name | Bufotalinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dihydroxy-19-oxo-14,15-epoxybufa-20,22-dienolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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